molecular formula C11H12N2S B054978 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 122327-85-9

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B054978
CAS RN: 122327-85-9
M. Wt: 204.29 g/mol
InChI Key: HQQCIYSNQIQLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, also known as TTA-A2, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the thiazole family and has a molecular weight of 247.34 g/mol. TTA-A2 has been found to have significant effects on biological systems, making it a promising candidate for further research.

Mechanism of Action

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine acts as an agonist for the alpha-2A adrenergic receptor, which is a G protein-coupled receptor. When 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action has been shown to have significant effects on neuronal activity and can be used to study the role of alpha-2A receptors in various biological processes.
Biochemical and Physiological Effects:
5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have significant effects on biological systems, particularly in the nervous system. It has been found to reduce the release of several neurotransmitters, including norepinephrine, dopamine, and acetylcholine. This property has been linked to the regulation of various physiological processes, including blood pressure, heart rate, and cognitive function.

Advantages and Limitations for Lab Experiments

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for use in lab experiments. It has a high affinity for the alpha-2A receptor, making it a potent and selective agonist. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine does have some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on other receptor subtypes can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is the role of alpha-2A receptors in the regulation of cognitive function. 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have effects on several neurotransmitters that are involved in cognitive processes, making it a promising candidate for further study. Another potential direction for research is the development of more potent and selective agonists for the alpha-2A receptor. This could lead to the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized through a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of 2-aminothiazole with acrylonitrile, followed by the addition of phenyl isocyanate. The resulting product is then purified to obtain 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine.

Scientific Research Applications

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the alpha-2A adrenergic receptor, which is involved in regulating neurotransmitter release. This property makes 5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine a valuable tool for studying the effects of alpha-2A receptor activation on neuronal activity.

properties

CAS RN

122327-85-9

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-10-8-12-11(14-10)13-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)

InChI Key

HQQCIYSNQIQLBA-UHFFFAOYSA-N

SMILES

C=CC1CN=C(S1)NC2=CC=CC=C2

Canonical SMILES

C=CC1CN=C(S1)NC2=CC=CC=C2

synonyms

N-(5-vinyl-1,3-thiazolidin-2-ylidene)phenylamine

Origin of Product

United States

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